4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[ethyl(propan-2-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-13(9(2)3)11-7-5-10(6-8-11)12(14)15;/h5-9H,4H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLOMDWPFYPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-24-0 | |
| Record name | 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: 4-Aminobenzoic Acid or Derivatives
The synthesis typically begins with 4-aminobenzoic acid or a suitably protected derivative to ensure selective substitution at the para position.
Introduction of the Ethyl(propan-2-yl)amino Group
Method A: Reductive Amination
- The 4-aminobenzoic acid is reacted with an appropriate ketone or aldehyde containing the isopropyl and ethyl groups.
- The intermediate imine formed is then reduced using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- This method ensures selective formation of the secondary amine moiety.
Method B: Nucleophilic Substitution
- A halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid) may be reacted with ethyl(propan-2-yl)amine under basic or elevated temperature conditions.
- This substitution replaces the halogen with the amine group, forming the target compound.
Formation of Hydrochloride Salt
- The free base amine is treated with hydrochloric acid, often in an organic solvent such as ethanol or isopropanol, to precipitate the hydrochloride salt.
- This salt form enhances the compound’s crystallinity, stability, and aqueous solubility.
Research Findings and Process Optimization
Yield and Purity
- The reductive amination route generally yields higher purity products due to milder reaction conditions and fewer side reactions.
- Nucleophilic substitution may require elevated temperatures and longer reaction times, potentially leading to by-products.
Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Reductive Amination | Room temperature to 50°C, NaBH3CN or H2/Pd | Mild, selective, high purity |
| Nucleophilic Substitution | 80–120°C, polar aprotic solvent, base | Requires careful control to avoid side reactions |
| Salt Formation | Room temperature, HCl in ethanol | Rapid precipitation, improves stability |
Industrial Scale Considerations
- The process must consider solvent recovery and waste minimization.
- Use of safer reducing agents and avoidance of toxic reagents is preferred.
- Crystallization conditions for the hydrochloride salt are optimized for reproducible particle size and polymorphic form.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 4-Aminobenzoic acid + ketone/aldehyde | Sodium cyanoborohydride or catalytic hydrogenation | High selectivity and purity | Requires handling of reducing agents |
| Nucleophilic Substitution | Halogenated benzoic acid derivative + amine | Base, elevated temperature | Direct substitution, simpler reagents | Higher temperature, side reactions possible |
| Hydrochloride Salt Formation | Free base amine | HCl in ethanol or isopropanol | Improved solubility and stability | Requires solvent handling |
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Pharmaceutical Development
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride plays a critical role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its properties enhance drug efficacy and bioavailability:
- Key Intermediate : Used in synthesizing various drug-like molecules with potential therapeutic effects.
- Antimicrobial Activity : Compounds derived from this chemical have shown significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus .
Biochemical Research
In biochemical studies, this compound is employed to explore amino acid metabolism and protein interactions:
- Cellular Function Insights : It aids in understanding disease mechanisms by providing insights into cellular functions.
- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition of specific enzymes that play roles in metabolic pathways .
Cosmetic Formulations
The compound's potential anti-inflammatory properties make it suitable for incorporation into skincare products:
- Skin Healing : It helps soothe and heal irritated skin, making it a valuable ingredient in cosmetics aimed at reducing inflammation .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard:
- Chromatographic Techniques : It is used for accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical results .
Material Science
The compound is explored for its role in developing advanced materials:
- Polymer Development : Research focuses on its application in creating polymers and coatings that require specific functional properties to enhance material performance .
Antimicrobial Properties
A study evaluating the antimicrobial activity of compounds synthesized from this compound demonstrated significant inhibition zones against various bacteria. Results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like gentamicin.
Neurological Disorder Research
Research has highlighted the compound's potential in developing treatments for neurological disorders. Compounds derived from it showed promising results in enhancing cognitive functions and reducing neuroinflammation in preclinical models .
Anti-inflammatory Applications
Studies have indicated that formulations containing this compound can effectively reduce inflammation markers in vitro, suggesting its therapeutic potential for inflammatory skin conditions .
Mechanism of Action
The mechanism of action of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Acid vs. Ester Derivatives : Unlike ester-based compounds like Tetracaine HCl (a benzoate ester) , the free carboxylic acid in the target compound may facilitate conjugation reactions or ionic interactions in drug design.
- Stability: Ethanol solutions of related compounds (e.g., DAN-1 EE HCl) show stability for ≥1 year at -20°C , suggesting similar storage conditions may apply.
Pharmacological and Biochemical Relevance
- Tetracaine HCl exemplifies the therapeutic utility of benzoic acid derivatives, acting as a sodium channel blocker . The target compound’s ethyl(isopropyl)amino group could modulate receptor binding affinity in analogous applications.
- 4-(2-Aminoethyl)benzoic acid HCl is used in peptide synthesis due to its reactive amino group , whereas the target compound’s branched alkylamino substituent may hinder such reactivity but improve pharmacokinetic properties.
- Mebeverine HCl (a veratrate ester with a complex aminoalkyl chain) highlights structural diversity among benzoic acid derivatives, emphasizing the target compound’s simpler scaffold for synthetic accessibility.
Commercial and Research Status
- In contrast, Tetracaine HCl remains widely available, underscoring the importance of functional group optimization for market viability .
Biological Activity
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, a derivative of para-aminobenzoic acid (PABA), has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
The molecular formula of this compound is C12H17ClN2O2. It features an ethyl and isopropyl substitution on the amino group of benzoic acid, which may enhance its solubility and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of PABA derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.85 |
| Benzamide derivatives of PABA | A549 (lung cancer) | 3.0 |
| Doxorubicin (standard) | MCF-7 | 20 |
In vitro studies have shown that this compound can inhibit the proliferation of MCF-7 cells, indicating its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its anti-cholinesterase properties, which are relevant for neurodegenerative diseases such as Alzheimer's. A study reported that derivatives of PABA exhibited varying degrees of acetylcholinesterase (AChE) inhibition.
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| This compound | 33.00 |
| Donepezil (standard) | 13.62 |
The results suggest that while it shows some inhibitory activity against AChE, it is less potent than established inhibitors like donepezil.
3. Anti-inflammatory Effects
Preliminary investigations have indicated that PABA derivatives may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
A notable case study involved the synthesis and evaluation of various PABA analogs, including this compound. The study demonstrated significant anti-proliferative effects against several cancer cell lines and provided insights into structure-activity relationships that could guide future drug development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of receptors associated with inflammation and pain signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride, and how can reaction intermediates be characterized?
The synthesis typically involves:
- Step 1 : Alkylation of 4-aminobenzoic acid with ethyl and isopropyl halides to form the tertiary amine.
- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
Intermediate characterization methods include: - FT-IR spectroscopy to confirm amine protonation (N–H stretch at ~2500–3000 cm⁻¹).
- ¹H/¹³C NMR to verify substitution patterns and salt formation (e.g., downfield shifts for aromatic protons).
- Mass spectrometry (ESI-MS) for molecular ion validation .
Q. What purification techniques are recommended for isolating this compound with high purity (>95%)?
- Recrystallization : Use a solvent system like ethanol/water (8:2 v/v) to remove unreacted precursors.
- Solid-phase extraction (SPE) : Employ HLB cartridges (60 mg, 3 cc) for aqueous-phase impurities, followed by elution with methanol .
- HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm for purity assessment, using internal standards (e.g., deuterated analogs) to quantify impurities .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2³ factorial design evaluates three critical factors:
- Temperature (25°C vs. 60°C), molar ratio (amine:alkylating agent, 1:1 vs. 1:1.5), and reaction time (6 vs. 12 hours).
- Response variables : Yield (%) and purity (HPLC area %).
- Analysis : ANOVA identifies significant factors (e.g., temperature and molar ratio dominate yield). Contour plots predict optimal conditions (e.g., 60°C, 1:1.5 ratio, 10 hours) .
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodology :
- Dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
- pH-solubility profiling : Measure solubility at pH 2–7 (using 0.1 M HCl/NaOH) to identify ionized/non-ionized species.
- Thermogravimetric analysis (TGA) to rule out hydrate formation affecting solubility.
- Example : Discrepancies in ethanol solubility may arise from residual water content; use Karl Fischer titration to standardize solvent dryness .
Q. What advanced analytical strategies differentiate stereochemical impurities in this compound?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid to resolve enantiomeric byproducts.
- Circular dichroism (CD) : Detect optical activity at 220–300 nm to confirm stereochemical homogeneity.
- X-ray crystallography : Resolve crystal structures to identify racemic vs. enantiopure forms .
Methodological Notes
- Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .
- Stability Testing : Store hydrochloride salts at −20°C under nitrogen to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
